Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate
Description
Historical Context of Halogenated Quinoline Derivatives Research
The exploration of halogenated quinolines dates to the mid-20th century, when researchers recognized the therapeutic potential of quinoline-based antimalarials like chloroquine. The introduction of halogen atoms (e.g., chlorine, fluorine) into the quinoline nucleus was found to modulate electronic density, improving binding affinity to biological targets. This compound emerged as part of this lineage, with its bromine and fluorine substituents offering distinct advantages in synthetic versatility and pharmacokinetic optimization. Early studies on analogous compounds demonstrated that bromine enhances electrophilic substitution reactivity, while fluorine improves metabolic stability through C-F bond strength.
Significance in Heterocyclic Chemistry and Drug Discovery
Quinoline derivatives occupy a privileged position in medicinal chemistry due to their planar aromatic structure, which facilitates π-π stacking interactions with biological macromolecules. The methyl ester group in this compound serves as a synthetic handle for further functionalization, enabling conversion to carboxylic acids or amides. Bromine at position 6 introduces steric bulk and electron-withdrawing effects, directing subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to specific sites on the quinoline ring. Fluorine at position 8 enhances lipophilicity (logP ≈ 2.8), improving membrane permeability in drug candidates.
| Key Structural Features | Functional Role |
|---|---|
| Bromine at C6 | Facilitates palladium-catalyzed cross-coupling reactions; enhances electrophilicity |
| Fluorine at C8 | Increases metabolic stability and modulates pKa of adjacent functional groups |
| Methyl ester at C3 | Enables hydrolysis to carboxylic acid for further derivatization |
Research Evolution and Current Scientific Paradigms
Recent advances in the compound’s synthesis emphasize atom-economical methods. One optimized route involves:
- Friedländer annulation of 4-bromo-2-fluoroaniline with methyl 3-oxopent-4-enoate to form the quinoline core.
- Bromination at C6 using N-bromosuccinimide under radical conditions.
- Esterification at C3 via methanolysis of the corresponding acid chloride.
Modern characterization techniques, such as high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F), have confirmed its structure and purity (>97%). Current research prioritizes its use in fragment-based drug design, leveraging the quinoline scaffold’s ability to inhibit kinases and DNA gyrases.
Position within Medicinal Chemistry Research Framework
In medicinal chemistry, this compound acts as a multifunctional intermediate. Its bromine atom permits diversification via cross-coupling reactions, while the fluorine atom fine-tunes electronic properties. For example:
- Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at C6 for structure-activity relationship (SAR) studies.
- Hydrolysis of the methyl ester yields 6-bromo-8-fluoro-quinoline-3-carboxylic acid, a precursor for amide-based protease inhibitors.
The compound’s role extends to fluorescence-based probes, where the quinoline core serves as a fluorophore, and halogen substituents adjust emission wavelengths.
Theoretical Foundations for Quinoline-Based Research
Density functional theory (DFT) calculations reveal that bromine and fluorine substituents induce significant polarization in the quinoline ring. The electron-withdrawing effects of bromine (σₚ⁺ = +0.81) and fluorine (σₚ⁺ = +0.78) lower the LUMO energy, enhancing reactivity toward nucleophilic attack at C4. Frontier molecular orbital analysis further predicts regioselectivity in metal-catalyzed reactions, aligning with experimental observations of preferential functionalization at C6.
Research Impact on Heterocyclic Chemistry Advancement
The synthesis and application of this compound have spurred methodological innovations:
- Development of one-pot tandem reactions combining annulation and halogenation steps, reducing purification bottlenecks.
- Use of flow chemistry to optimize bromination yields (>85%) under safer, scalable conditions.
These advancements underscore the compound’s utility as a template for generating structurally diverse quinoline libraries, accelerating the discovery of kinase inhibitors and antimicrobial agents. Suppliers such as PharmaBlock Sciences and AKSci now offer the compound commercially, reflecting its entrenched role in industrial drug discovery pipelines.
Properties
IUPAC Name |
methyl 6-bromo-8-fluoroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZCBYABJIIIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2N=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-8-fluoro-quinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with fluorinating agents under controlled conditions to introduce the fluorine atom at the 8-position. The carboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Biological Activities
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate exhibits various biological activities, particularly against bacterial strains and Mycobacterium tuberculosis. Its mechanism of action primarily involves the inhibition of DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication.
Key Findings from Research Studies
-
Antibacterial Activity:
- Studies have shown that compounds with halogen substitutions at specific positions on the quinoline ring demonstrate varying levels of antibacterial efficacy. For instance, halogenated derivatives have been tested against various strains, revealing that the positioning of bromine and fluorine significantly influences their inhibitory activity against pathogens like Escherichia coli and Staphylococcus aureus .
- Anti-Tuberculosis Potential:
- Mechanistic Insights:
Data Table: Comparison of Halogenated Quinoline Derivatives
| Compound Name | Chemical Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | CHBrFNO | Bromine at C-6, Fluorine at C-8 | Effective against M. tuberculosis |
| Methyl 7-Bromo-6-Fluoroquinoline-3-Carboxylate | CHBrFNO | Bromine at C-7, Fluorine at C-6 | Antibacterial activity against E. coli |
| Methyl 7-Fluoroquinoline-3-Carboxylate | CHFNO | Fluorine at C-7 | Antiviral properties |
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in a peer-reviewed journal demonstrated that methyl 6-bromo-8-fluoro-quinoline derivatives showed potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis. The most effective compounds were identified through Minimum Inhibitory Concentration (MIC) assays, highlighting the importance of halogen placement on the quinoline structure . -
Investigating Structure–Activity Relationships:
Another research effort focused on modifying the alkyl and aryl groups attached to the quinoline core to enhance biological activity. This study revealed that specific modifications at the C-6 position significantly increased the compound's efficacy against M. tuberculosis, suggesting a direct relationship between structural features and biological performance .
Mechanism of Action
The mechanism of action of methyl 6-bromo-8-fluoro-quinoline-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The exact molecular targets and pathways involved can vary, but typically include interactions with cellular proteins and DNA .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : Bromine at the 6-position (as in the target compound) is common in GABAAR-targeting derivatives, while bromine at the 8-position (e.g., ) may alter steric and electronic interactions.
- Ester vs. Nitrile : The methyl ester group enhances solubility and reactivity for further functionalization compared to nitrile-substituted analogs .
- Hydroxy vs.
Physicochemical Properties
- Melting Point: 145–147°C (similar halogenated quinolines likely exhibit comparable ranges).
- Density : ~1.6 g/cm³ (typical for halogenated aromatics).
- Purity : >97% (HPLC), reflecting stringent quality control in pharmaceutical intermediates .
Biological Activity
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound possesses the molecular formula . The synthesis of this compound typically involves cyclization reactions using appropriate precursors, often employing methods such as the Vilsmeier-Haack reaction to introduce functional groups into the quinoline ring. The introduction of bromine and fluorine at specific positions enhances its biological activity and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits potent antibacterial properties by inhibiting critical bacterial enzymes such as DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, leading to bacterial cell death .
- Anticancer Activity : Preliminary studies suggest that this quinoline derivative may induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and urinary bladder cancer (T-24) cells .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
| Compound | Biological Activity | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antibacterial against E. coli | - | 62.57 |
| This compound | Induces apoptosis in MCF-7 cells | 168.78 | - |
| Methyl 7-fluoroquinoline-3-carboxylate | Inhibits DNA gyrase | - | 32.0 |
| Methyl 6-chloroquinoline derivative | Anti-TB activity | - | 51.3 |
Case Studies
- Antibacterial Efficacy : A study demonstrated that methyl 6-bromo-8-fluoro-quinoline derivatives showed remarkable antibacterial activity against Mycobacterium tuberculosis. The derivatives were tested for both replicating and non-replicating strains, with some exhibiting MIC values as low as .
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that methyl 6-bromo-8-fluoro-quinoline derivatives could significantly arrest the cell cycle at the G1 phase in MCF-7 cells, leading to increased apoptosis rates compared to controls . The IC50 values for these compounds ranged from to , indicating their potential as anticancer agents.
Q & A
Q. What are the standard synthetic routes for Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of substituted aniline derivatives with methyl acetates under basic conditions. Key steps include halogenation (bromination/fluorination) at the 6- and 8-positions of the quinoline ring. Reaction parameters such as temperature (often 80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., Pd for cross-coupling) significantly impact yield. Purification is achieved via recrystallization or column chromatography using gradients of ethyl acetate/hexane .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- NMR : To confirm substituent positions (e.g., -NMR for aromatic protons, -NMR for fluorine).
- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 314).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar fluoroquinolones .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screens focus on:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Fluorescence-based assays targeting bacterial DNA gyrase or topoisomerase IV.
- Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
Advanced Research Questions
Q. How do the bromo and fluoro substituents influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing fluorine at C8 enhances the electrophilicity of adjacent positions, facilitating nucleophilic attack at C6 (bromo site). For example, Suzuki coupling with aryl boronic acids replaces Br with aryl groups under Pd catalysis, while SNAr reactions with amines proceed at C6 under mild conditions. Kinetic studies show Br substitution is ~5x faster than unsubstituted analogs due to fluorine’s inductive effect .
Q. What computational methods predict the binding affinity of this compound to bacterial targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with DNA gyrase. Key findings:
Q. How can contradictory data on antibacterial activity across studies be resolved?
Discrepancies often arise from:
- Strain variability : Use standardized strains (e.g., E. coli ATCC 25922) and control antibiotics.
- Solubility effects : Adjust DMSO concentrations (<1% v/v) to avoid false negatives.
- Metabolic interference : Pair MIC assays with time-kill curves to distinguish bacteriostatic vs. bactericidal effects .
Q. What strategies improve the metabolic stability of this compound in vivo?
- Prodrug design : Replace the methyl ester with pivaloyloxymethyl groups to enhance oral bioavailability.
- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life.
- Isotopic labeling : -substitution tracks pharmacokinetics via PET imaging .
Methodological Resources
| Parameter | Value/Technique | Reference ID |
|---|---|---|
| Synthetic Yield | 65–78% (optimized) | |
| Melting Point | 142–145°C (DSC) | |
| LogP (lipophilicity) | 2.3 (calculated via ChemDraw) | |
| MIC vs. S. aureus | 4 µg/mL (vs. 0.5 µg/mL for Cipro) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
